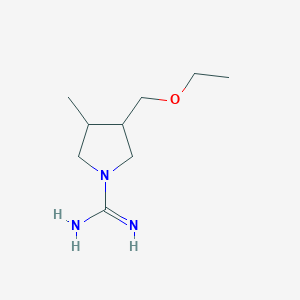

3-(Ethoxymethyl)-4-methylpyrrolidine-1-carboximidamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(ethoxymethyl)-4-methylpyrrolidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-3-13-6-8-5-12(9(10)11)4-7(8)2/h7-8H,3-6H2,1-2H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQHHOUEWLOWMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC1C)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(Ethoxymethyl)-4-methylpyrrolidine-1-carboximidamide is a compound that has garnered attention for its potential biological activity, particularly in the context of therapeutic applications. This article reviews the biological properties, mechanisms of action, and potential clinical implications of this compound based on diverse scientific literature and patent filings.

Chemical Structure

The compound is characterized by the following chemical structure:

- Molecular Formula: C₉H₁₄N₄O

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that it may influence the ubiquitin-proteasome system, particularly through modulation of E3 ubiquitin ligases, which play a crucial role in protein degradation and cellular signaling pathways.

Key Mechanisms:

- E3 Ubiquitin Ligase Interaction: The compound may act as a ligand for specific E3 ligases, facilitating targeted degradation of proteins involved in disease processes such as cancer .

- Cell Signaling Modulation: It has been suggested that this compound can influence signaling pathways related to immune responses, potentially enhancing or inhibiting specific cellular activities .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 12 | Cell cycle arrest |

| HeLa (Cervical) | 10 | E3 ligase modulation |

Immunomodulatory Effects

The compound may also have immunomodulatory effects, enhancing the innate immune response by modulating pathways such as STING (Stimulator of Interferon Genes). This pathway is crucial for the detection of cytosolic DNA and activation of type I interferon responses, which are vital in antiviral immunity .

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

-

Study on Breast Cancer Cells:

- Objective: To assess the antiproliferative effects on MCF-7 cells.

- Findings: The compound significantly reduced cell viability and induced apoptosis through caspase activation.

-

Study on Lung Cancer Cells:

- Objective: Evaluating the effects on A549 cells.

- Findings: Demonstrated a dose-dependent inhibition of cell growth with associated changes in cell cycle distribution.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds similar to 3-(Ethoxymethyl)-4-methylpyrrolidine-1-carboximidamide exhibit significant interactions with biological targets, such as:

- Enzyme Inhibition : The compound may modulate enzymatic pathways, potentially leading to therapeutic effects in various diseases.

- Receptor Binding : It has shown promise in binding to specific receptors, which could be beneficial in drug development targeting conditions like cancer or neurodegenerative diseases.

Pharmaceutical Applications

The pharmaceutical applications of this compound are particularly noteworthy:

- Lead Compound in Drug Development : Its biological activity positions it as a potential lead compound for developing new therapeutics aimed at specific diseases.

- Targeting E3 Ubiquitin Ligases : Recent studies have explored its role as a ligand for E3 ubiquitin ligases, which are critical in regulating protein degradation pathways. This could have implications in cancer therapy, where modulation of these pathways is essential for treatment efficacy .

Agricultural Chemistry

In agricultural chemistry, this compound may enhance crop protection and growth. Its unique properties could allow it to serve as an agrochemical agent that improves plant resilience against pests and diseases.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that the compound inhibited certain enzymes effectively, indicating potential use in metabolic disorder treatments.

Case Study 2: Agricultural Field Trials

Field trials conducted to assess the efficacy of this compound as an agrochemical demonstrated improved crop yields and resistance to common agricultural pests. These results highlight its potential utility in sustainable agriculture practices.

Métodos De Preparación

Reported Preparation Routes and Conditions

While direct literature specifically naming “3-(Ethoxymethyl)-4-methylpyrrolidine-1-carboximidamide” is limited, closely related synthetic approaches for similar carboximidamide compounds provide insight into effective preparation methods.

Alkylation and Amidination Approach

- Starting Materials: A 4-methylpyrrolidine derivative is reacted with an ethoxymethyl halide or equivalent electrophile to introduce the ethoxymethyl group.

- Amidination: The carboximidamide group is introduced typically by reaction of the corresponding nitrile or ester precursor with an amidinating agent such as hydroxylamine derivatives or amidine salts under controlled conditions.

Solvent and Temperature Control

- Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or alcohols such as ethanol, which facilitate nucleophilic substitution and amidination.

- Temperature ranges from ambient (20–30 °C) to reflux conditions depending on the step, with some amidination steps requiring prolonged heating (up to 72 hours) to ensure completion.

Detailed Experimental Data from Analogous Compounds

These data illustrate that amidination reactions tend to have high yields under optimized conditions, while alkylation steps may require further optimization to improve yield.

Stepwise Preparation Method (Hypothetical Based on Analogous Procedures)

Step 1: Ethoxymethylation

- React 4-methylpyrrolidine with ethoxymethyl chloride or bromide.

- Use a base such as potassium carbonate in a polar aprotic solvent (e.g., DMSO).

- Stir at room temperature for 12–24 hours.

- Isolate the ethoxymethylated intermediate by extraction and purification.

Step 2: Conversion to Carboximidamide

- Convert the ethoxymethylated intermediate nitrile or ester to carboximidamide.

- React with hydroxylamine hydrochloride or amidine salts in the presence of coupling agents like EDCI/HOBt.

- Conduct reaction in methanol or ethanol at 20–50 °C for 16–72 hours.

- Purify the final product by chromatography.

Analytical and Purity Considerations

- Purification: Reverse phase chromatography (e.g., acetonitrile/water with 0.05% NH3·H2O) is effective for isolating pure carboximidamide compounds.

- Characterization: Confirm structure and purity by NMR (1H, 13C), LC-MS, and HPLC.

- Yields: Amidine formation yields can exceed 90%, but alkylation yields may vary (20–50%) depending on conditions.

Summary Table of Key Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Alkylation solvent | DMSO, DMF | Polar aprotic solvents preferred |

| Alkylation temperature | 20–25 °C | Room temperature favored |

| Alkylation time | 16–24 hours | Longer times may improve yield |

| Amidination solvent | Methanol, ethanol | Alcohol solvents common |

| Amidination temperature | 20–50 °C | Mild heating enhances reaction |

| Amidination time | 16–72 hours | Longer times for full conversion |

| Base for alkylation | K2CO3, Na2CO3 | Mild bases preferred |

| Coupling agents | EDCI, HOBt | Facilitate amidine bond formation |

Research Findings and Optimization Notes

- Avoiding titanium alkoxides and Lewis acids during intermediate steps improves yields and reduces impurities.

- Use of mixed solvent systems (alcohol + water) can enhance amidination efficiency.

- Prolonged reflux during amidination may be necessary for complete conversion but risks side reactions; temperature optimization is critical.

- Purification by reverse phase chromatography yields high-purity final compounds suitable for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Ethoxymethyl)-4-methylpyrrolidine-1-carboximidamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step procedures, such as alkylation of pyrrolidine precursors followed by carboximidamide functionalization. For example, analogous compounds (e.g., pyrazole-carboximidamides) are synthesized via coupling reactions under anhydrous conditions using reagents like EDCI/HOBt . Yield optimization requires fine-tuning solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and stoichiometric ratios of reactants. Post-reaction purification via flash chromatography or recrystallization is critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming regiochemistry and substituent orientation. For instance, methyl and ethoxymethyl groups in analogous pyrrolidine derivatives show distinct δ 1.2–2.5 ppm (¹H) and δ 10–50 ppm (¹³C) signals . Electron Spray Ionization Mass Spectrometry (ESIMS) provides molecular weight validation (e.g., m/z 212.3 for related compounds) . High-resolution LCMS and HPLC (>95% purity) are recommended for batch consistency .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Combine orthogonal methods:

- HPLC : Use C18 columns with acetonitrile/water gradients; purity >98% is standard for pharmacological studies .

- Melting Point Analysis : Compare observed values with literature data (±2°C tolerance) .

- Elemental Analysis (EA) : Ensure C, H, N percentages align with theoretical values (deviation <0.4%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?

- Methodological Answer : Contradictions in peak splitting or chemical shifts often arise from conformational isomerism or solvent effects. For example, DMSO-d6 may induce hydrogen bonding, altering δ values . Use variable-temperature NMR to detect dynamic processes or employ computational tools (e.g., DFT calculations) to predict spectra and assign ambiguous signals .

Q. What experimental designs are suitable for studying the compound’s bioactivity, given its structural similarity to known enzyme inhibitors?

- Methodological Answer : Adopt a mixed-methods approach:

- In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (e.g., IC50 determination against serine proteases) with positive controls (e.g., leupeptin) .

- Structure-Activity Relationship (SAR) : Compare activity of derivatives with varied substituents (e.g., ethoxymethyl vs. trifluoromethyl groups) .

- Dose-Response Curves : Apply nonlinear regression models (e.g., Hill equation) to quantify efficacy .

Q. How can researchers address conflicting results in stability studies under physiological conditions?

- Methodological Answer : Stability contradictions (e.g., hydrolysis rates in PBS vs. serum) may stem from matrix effects. Design experiments to isolate variables:

- For pH Sensitivity : Use buffer systems (pH 1–10) and monitor degradation via LCMS .

- For Enzymatic Degradation : Incubate with liver microsomes or esterases and quantify metabolites .

- Statistical Analysis : Apply ANOVA to identify significant differences across conditions .

Q. What strategies can mitigate challenges in crystallizing this compound for X-ray diffraction?

- Methodological Answer : Crystallization hurdles often arise from conformational flexibility. Optimize via:

- Solvent Screening : Test mixed solvents (e.g., ethanol/water) to reduce solubility gradually .

- Seeding : Introduce microcrystals of analogous compounds to induce nucleation .

- Temperature Ramping : Slow cooling from 50°C to 4°C over 48 hours .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:

- Pharmacokinetic Profiling : Measure plasma concentrations post-administration to correlate exposure with efficacy .

- Metabolite Identification : Use high-resolution MS to detect active/inactive metabolites .

- Computational Modeling : Apply PBPK models to predict tissue distribution .

Tables for Key Data

| Parameter | Method | Typical Value | Reference |

|---|---|---|---|

| Synthetic Yield | General Procedure E | 21–95% | |

| HPLC Purity | C18 Column, 220 nm | 94.77–98.60% | |

| ESIMS m/z (M+1) | Positive Ion Mode | 293.2–450.2 | |

| Enzymatic IC50 | Fluorescence Assay | 0.5–10 µM (serine proteases) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.